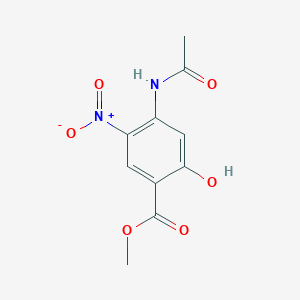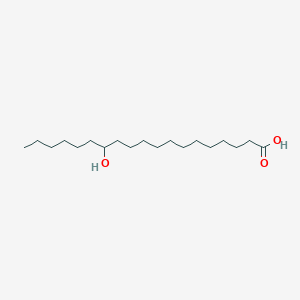
Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O6 It is a derivative of benzoic acid and features functional groups such as an acetamido group, a hydroxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate typically involves the nitration of methyl 4-acetamido-2-hydroxybenzoate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 4-acetamido-2-oxo-5-nitrobenzoate.
Reduction: Formation of methyl 4-acetamido-2-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxy and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
- Methyl 2-acetamido-5-nitrobenzoate
- Methyl 4-acetamido-2-hydroxybenzoate
Uniqueness
Methyl 4-acetamido-2-hydroxy-5-nitrobenzoate is unique due to the presence of both a nitro group and a hydroxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
106125-45-5 |
|---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 4-acetamido-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O6/c1-5(13)11-7-4-9(14)6(10(15)18-2)3-8(7)12(16)17/h3-4,14H,1-2H3,(H,11,13) |
InChI Key |
JEJJIGFNMPUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)




![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)

